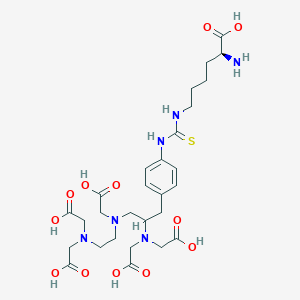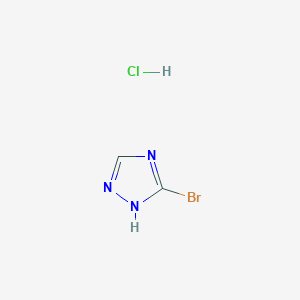![molecular formula C24H52NO7P B1495622 2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate CAS No. 58855-63-3](/img/structure/B1495622.png)
2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate involves multiple steps. The initial step typically includes the reaction of 2-(2-hydroxyethylamino)ethanol with octadec-9-enol under controlled conditions to form the intermediate compound. This intermediate is then reacted with phosphoric acid to yield the final product. The reaction conditions, such as temperature, pH, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols and amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as phosphates, amines, and alcohols. These derivatives have their own unique properties and applications .
Scientific Research Applications
2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate is widely used in scientific research due to its versatile properties In chemistry, it serves as a reagent in the synthesis of complex molecules In biology, it is used in the study of cellular processes and as a component in various biochemical assaysIndustrially, it is used in the production of surfactants, emulsifiers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in diverse applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyethylamino)ethanol
- Octadec-9-enol
- Phosphoric acid derivatives
Uniqueness
What sets 2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate apart from similar compounds is its unique combination of functional groups. This combination imparts distinct chemical and physical properties, such as enhanced solubility, reactivity, and stability, making it suitable for specialized applications .
Properties
CAS No. |
58855-63-3 |
|---|---|
Molecular Formula |
C24H52NO7P |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;2-[(Z)-octadec-9-enoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C20H41O5P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20-25-26(21,22)23;6-3-1-5-2-4-7/h9-10H,2-8,11-20H2,1H3,(H2,21,22,23);5-7H,1-4H2/b10-9-; |
InChI Key |
NREBVTMSYLJTEK-KVVVOXFISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOCCOP(=O)(O)O.C(CO)NCCO |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCCOP(=O)(O)O.C(CO)NCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCOP(=O)(O)O.C(CO)NCCO |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1,3-Bis(2-hydroxyethoxy)propan-2-yloxy]ethyl dodecanoate](/img/structure/B1495549.png)

![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B1495554.png)


![(2R,3R,4S,5S,6R)-2-[(2E,4E,6E,8Z)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1495566.png)
![[4-[(1E,4E)-5-(4-Acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium](/img/structure/B1495573.png)


![2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;dodecanoic acid](/img/structure/B1495605.png)


![4-Hydroxy-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1495632.png)
